molecular formula C10H8N2O B8736981 Quinoline-7-carboxamide

Quinoline-7-carboxamide

Cat. No.: B8736981
M. Wt: 172.18 g/mol
InChI Key: MMCIXNVRVDTQSG-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Nucleus as a Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. scispace.comresearchgate.netorientjchem.orgnih.govnih.gov This designation stems from its recurring presence in a multitude of natural and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netnih.gov The structural rigidity of the quinoline nucleus, combined with its capacity for diverse substitutions, allows for the fine-tuning of its physicochemical and pharmacological properties. scispace.comorientjchem.org This versatility enables quinoline-based compounds to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. scispace.comontosight.ai

The inherent properties of the quinoline scaffold have been harnessed to develop drugs with a wide range of therapeutic applications, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and antiviral agents. orientjchem.orgnih.govnih.gov Its ability to serve as a versatile backbone for the design of new drugs makes it a cornerstone of modern drug discovery. researchgate.net

Overview of Quinoline Carboxamide Derivatives in Contemporary Drug Discovery Research

Building upon the foundational importance of the quinoline nucleus, the introduction of a carboxamide functional group gives rise to the quinoline carboxamide class of compounds. This modification has proven to be a highly effective strategy in the development of new drug candidates. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, which can significantly enhance the binding affinity and selectivity of a molecule for its biological target. nih.govnih.gov

In recent years, various quinoline carboxamide derivatives have been synthesized and evaluated for their therapeutic potential across a range of diseases. For instance, quinoline-4-carboxamide derivatives have been investigated for their antimalarial properties, with some showing potent activity against multiple life-cycle stages of the malaria parasite. nih.govacs.org Quinoline-3-carboxamide (B1254982) derivatives have been explored as immunomodulatory agents and as inhibitors of enzymes involved in DNA damage response, highlighting their potential in cancer therapy. researchgate.net Furthermore, other positional isomers, such as quinoline-6-carboxamides, have demonstrated antibacterial activity. researchgate.net The diverse biological activities of these derivatives underscore the importance of the carboxamide position on the quinoline ring in determining their pharmacological profile.

Current Research Perspectives on Quinoline-7-carboxamide and Related Analogues

Among the various positional isomers, this compound has garnered significant interest in recent research. The specific placement of the carboxamide group at the 7-position of the quinoline ring can impart unique biological properties. For example, the synthesis of this compound has been described in the literature, often as part of broader studies exploring the structure-activity relationships of quinoline derivatives. tandfonline.com

Research into analogues of this compound has also yielded promising results. For instance, tetrahydroisothis compound derivatives have been identified as potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a potential target for anti-inflammatory drug discovery. acs.org These findings suggest that the 7-carboxamide moiety, whether on a quinoline or a related heterocyclic scaffold, can be a key determinant of biological activity.

Furthermore, studies on related structures, such as 1,3-Dioxolo[4,5-g]this compound derivatives, highlight the ongoing exploration of this chemical space for various therapeutic applications. ontosight.ai The continuous investigation into the synthesis and biological evaluation of this compound and its analogues is driven by the potential to discover novel drug candidates with improved efficacy and selectivity. researchgate.netresearchgate.net

Detailed Research Findings

The following table summarizes key research findings related to various quinoline carboxamide derivatives, illustrating the diverse biological activities and therapeutic targets of this class of compounds.

Compound Class Key Findings Therapeutic Area Reference
Quinoline-4-carboxamidesOptimization of a screening hit led to compounds with low nanomolar in vitro potency and excellent oral efficacy in a malaria mouse model.Antimalarial nih.govacs.org
Quinoline-3-carboxamides (B1200007)Derivatives have shown immunomodulatory effects and potential as inhibitors of ATM kinase, a key mediator of the DNA damage response.Cancer, Immunology researchgate.net
Quinoline-3-carboxamidesA series of derivatives were synthesized and evaluated as cholesteryl ester transfer protein (CETP) inhibitors, with some showing significant activity.Cardiovascular Disease mdpi.com
Quinoline-6-carboxamidesSynthesized derivatives exhibited activity against Escherichia coli and Staphylococcus aureus.Antibacterial researchgate.net
Tetrahydroisoquinoline-7-carboxamidesA selective inhibitor of Discoidin Domain Receptor 1 (DDR1) was discovered, showing a promising anti-inflammatory effect in a mouse model of acute lung injury.Anti-inflammatory acs.org
Quinoline-CarboxamidesDerivatives were synthesized and showed potent anti-proliferative activity against several cancer cell lines, inducing apoptosis and inhibiting Pim-1 kinase.Cancer researchgate.net
Pyrazine and Quinoline-CarboxamidesHybrid molecules demonstrated selective activity against leukemia cell lines in vitro.Cancer bohrium.com

Compound Names

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

quinoline-7-carboxamide

InChI

InChI=1S/C10H8N2O/c11-10(13)8-4-3-7-2-1-5-12-9(7)6-8/h1-6H,(H2,11,13)

InChI Key

MMCIXNVRVDTQSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)N)N=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Quinoline Carboxamide Compounds

Established Synthetic Pathways for the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Several named reactions, established in the late 19th century, remain cornerstone strategies for quinoline synthesis. iipseries.org

Friedländer Synthesis : This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. iipseries.orgresearchgate.net The reaction can be catalyzed by either acids (like p-toluenesulfonic acid, trifluoroacetic acid, or iodine) or bases (like potassium hydroxide), or simply by heat, to form the quinoline derivative. iipseries.orgresearchgate.netwikipedia.org Two primary mechanisms are proposed: one begins with an aldol (B89426) addition, and the other starts with the formation of a Schiff base, both ultimately leading to the cyclized quinoline product through dehydration steps. wikipedia.org The versatility of this method makes it one of the most convenient routes to the quinoline scaffold. researchgate.net

Doebner–von Miller Reaction : This method synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds in the presence of a strong acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. iipseries.orgwikipedia.orgsynarchive.com The reaction mechanism involves a nucleophilic conjugate addition of the aniline (B41778) to the carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org Challenges associated with this method can include harsh reaction conditions and the formation of side products. ukzn.ac.za

Pfitzinger Reaction : This reaction produces quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a strong base, such as potassium hydroxide (B78521). iipseries.orgwikipedia.org The reaction begins with the base-catalyzed hydrolysis of the isatin's amide bond, followed by the formation of an imine with the carbonyl compound. wikipedia.org Subsequent cyclization of the resulting enamine and dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org While efficient, traditional Pfitzinger conditions can be harsh. researchgate.net

Table 1: Comparison of Classical Quinoline Synthesis Reactions

Reaction NameKey Starting MaterialsTypical Product TypeCommon Catalysts/ReagentsReference
Friedländer Synthesiso-Aminoaryl aldehyde/ketone + α-Methylene ketone/aldehydeSubstituted QuinolinesAcid (p-TsOH, I₂), Base (KOH), or Heat iipseries.orgresearchgate.netwikipedia.org
Doebner–von Miller ReactionAniline + α,β-Unsaturated carbonyl compoundSubstituted Quinolines (often 2,4-disubstituted)Brønsted or Lewis Acids (HCl, SnCl₄) iipseries.orgwikipedia.orgsynarchive.com
Pfitzinger ReactionIsatin + Carbonyl compoundQuinoline-4-carboxylic acidsStrong Base (KOH, NaOH) iipseries.orgwikipedia.orgresearchgate.net

In response to the drawbacks of some classical methods, such as harsh conditions and hazardous waste, significant research has focused on developing more environmentally friendly and efficient protocols. nih.govacs.org These "green" approaches prioritize improved atom economy, the use of non-toxic catalysts and solvents, and energy efficiency. ijpsjournal.com

Key advancements include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. tandfonline.com For instance, a catalyst-free, multi-component reaction in ethanol (B145695) under microwave conditions produced quinoline derivatives in 8-10 minutes with 88-96% yield, a significant improvement over the 4-6 hours and 72-90% yield of the classical method. tandfonline.com A modified Friedländer synthesis using neat acetic acid as both solvent and catalyst under microwave irradiation at 160°C achieved quinoline formation in just 5 minutes with excellent yields. nih.gov

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol is a central theme in green chemistry. tandfonline.com One-pot syntheses of quinoline derivatives have been successfully developed using water as a green reaction medium, resulting in yields of 75-93%. tandfonline.comresearchgate.net

Biocatalysts and Organocatalysts : The use of affordable, biodegradable, and non-toxic catalysts is another green strategy. For example, malic acid has been employed as an organo-promotor in a solvent-free Friedländer synthesis, achieving good to excellent yields (72-95%). tandfonline.com

Nanocatalysts have emerged as a powerful tool in organic synthesis due to their high surface area, enhanced stability, and potential for recovery and reuse. nih.govacs.org These properties often lead to more efficient and sustainable synthetic methods for quinolines. acs.org

Several types of nanocatalysts have been successfully applied:

Magnetic Nanoparticles : Iron oxide (Fe₃O₄) nanoparticles, sometimes coated with silica (B1680970) and functionalized (e.g., nano-Fe₃O₄@SiO₂–SO₃H), serve as effective and easily recoverable magnetic catalysts. tandfonline.com These have been used to catalyze one-pot syntheses of quinoline derivatives in water with excellent yields (71-92%). tandfonline.com Another study utilized a magnetic CuNiFeO nanocatalyst for a tandem cyclization reaction to produce quinolines; the catalyst was easily separated with an external magnet and could be reused for up to five cycles. researchgate.net

Metal-Organic Frameworks (MOFs) : Nanomaterial MOFs, such as IRMOF-3/PSTA/Cu, have been used in one-pot, multicomponent procedures to generate quinoline derivatives in excellent yields (85–96%) at 80°C in acetonitrile (B52724). nih.gov

Other Metal-Based Nanoparticles : Tin oxide (SnO₂) nanoparticles have been shown to be a non-toxic and inexpensive heterogeneous catalyst for the reaction of 2-aminobenzophenones with acetylenic esters, affording quinoline derivatives in high yields with short reaction times. oiccpress.com Silicon nanoparticles have also been used as catalysts in Friedländer reactions under microwave conditions. acs.org

Table 2: Examples of Nanocatalysts in Quinoline Synthesis

NanocatalystReaction TypeKey FeaturesYieldReference
nano-Fe₃O₄@SiO₂–SO₃HOne-pot multicomponent reactionMagnetic, reusable; green solvent (water)71-92% tandfonline.com
IRMOF-3/PSTA/CuOne-pot multicomponent reactionHigh porosity and surface area85-96% nih.gov
CuNiFeOAcceptorless dehydrogenative tandem cyclizationMagnetic, reusable up to 5 cyclesHigh researchgate.net
Nano SnO₂Reaction of aminobenzophenones and acetylenic estersNon-toxic, inexpensive, heterogeneousHigh oiccpress.com

Functionalization and Derivatization Strategies for Quinoline Carboxamide Scaffolds

Once the quinoline core, substituted with a carboxylic acid group at the desired position (e.g., position 7), is synthesized, further modifications can be made to produce the target carboxamide and its derivatives.

Amidation : The conversion of a carboxylic acid to a carboxamide is a fundamental transformation. Direct amidation, which condenses a carboxylic acid and an amine, is an attractive, atom-economical method. mdpi.com Various catalysts, including those based on boron and group IV metals like titanium and zirconium, have been developed to facilitate this reaction under milder conditions than uncatalyzed thermal dehydration. mdpi.comd-nb.inforsc.org For instance, TiCl₄ in pyridine (B92270) at 85°C has been used for the direct condensation of a wide range of carboxylic acids and amines. d-nb.info A highly efficient procedure for the synthesis of quinoline-3-carboxamides (B1200007) involves the reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides. researchgate.netresearchgate.net

Esterification : The corresponding quinoline carboxylic acid can be converted to an ester through standard procedures, most commonly an acid-catalyzed reaction with an alcohol under reflux conditions. google.com An improved Pfitzinger-type reaction mediated by TMSCl allows for the direct one-step synthesis of quinoline-4-carboxylic esters from isatins and N,N-dimethylenaminones in various alcohols. thieme-connect.com

N-Alkylation : Alkyl groups can be introduced onto the nitrogen atom of the quinoline ring or a carboxamide side chain. The N-alkylation of quinoline carboxamides has been achieved using various alkylating agents (e.g., alkyl bromides) in the presence of a base, sometimes employing phase transfer catalysis to improve efficiency. helsinki.fi For example, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized by O-alkylation of the 8-hydroxy precursor with various alkyl and benzyl (B1604629) halides. nih.gov Palladium-catalyzed N-alkylation of quinolines using alcohols has also been reported. rsc.org

Cross-Coupling Reactions : Metal-catalyzed cross-coupling reactions are indispensable for C-C, C-N, and C-S bond formation, allowing for the introduction of a wide array of substituents onto the quinoline scaffold. mdpi.com However, these methods often require a pre-functionalized substrate, such as a halogenated quinoline. mdpi.com For instance, the Suzuki-Miyaura cross-coupling of halogenated quinolines with arylboronic acids is a common strategy. mdpi.com More advanced methods aim for direct C-H functionalization. A copper-catalyzed radical cross-coupling reaction has been developed for the selective functionalization of the remote C5 position of 8-aminoquinoline (B160924) derivatives, demonstrating the potential to form C-S, C-O, C-Br, and other bonds. wiley.com

One-Pot Multicomponent Synthetic Routes for Carboxamide Formation

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex quinoline carboxamide derivatives. nih.govrsc.org These reactions combine three or more reactants in a single step, avoiding the need for isolating intermediates. rsc.org

A notable example is a variation of the Friedländer annulation, which synthesizes 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes. nih.gov This method is valued for its operational simplicity, often allowing for product isolation by simple precipitation and filtration. nih.gov Similarly, a three-component reaction involving 2-cyano-N-methylacetamide, arylglyoxals, and arylamines, catalyzed by thiamine (B1217682) hydrochloride (Vitamin B1) in water, yields 4-amino-2-benzoylquinoline-3-carboxamides. rsc.orgrsc.org This protocol is notable for its use of an environmentally benign catalyst and solvent. rsc.org

Another sophisticated MCR is the pseudo-five-component reaction of 2-chloro-3-formyl quinolines, isocyanides, amines, and Meldrum's acid. ijcce.ac.ir This process results in the formation of novel quinoline tricarboxamides through a domino sequence that includes a Knoevenagel condensation, [1+4] cycloaddition, deacetonation, and aminolysis, efficiently constructing multiple C-C and C-N bonds. ijcce.ac.ir

Table 1: Examples of One-Pot Multicomponent Reactions for Quinoline Carboxamide Synthesis

Reactants Catalyst/Conditions Product Type Reference
Cyanoacetamides, 2-Aminobenzaldehydes Base-catalyzed (e.g., NaOH) 2-Aminoquinoline-3-carboxamides nih.gov
2-Cyano-N-methylacetamide, Arylglyoxals, Arylamines Thiamine hydrochloride (VB1), H2O, reflux 4-Amino-2-benzoylquinoline-3-carboxamides rsc.org

Targeted Modifications at Specific Quinoline Positions (e.g., C-7, C-4, C-6)

The functionalization of the quinoline ring at specific positions is crucial for tailoring the properties of the molecule. The C-7, C-4, and C-6 positions are common sites for modification.

Synthetic modifications at the C-7 position have been explored to enhance biological activity. acs.org For instance, introducing different substituents at C-7 of quinoline scaffolds, such as a bromine atom followed by Suzuki coupling, allows for the creation of a diverse library of compounds. acs.org This strategic modification can significantly influence the molecule's interactions with biological targets. acs.org

Modifications at the C-6 position have also been a focus. Lien and co-workers designed and synthesized 4,6,7-substituted quinolines, demonstrating that substitutions at the C-6 and C-7 positions can yield potent biological activity. nih.gov Furthermore, glycoconjugation, where a carbohydrate moiety is attached to a scaffold, has been performed by connecting a sugar unit to an 8-hydroxyquinoline (B1678124) scaffold via a linker system, with modifications sometimes involving the C-6 position of the sugar. nih.gov

Researchers have also explored modifications at the C-3 and C-6 positions, leading to the development of 3,6-disubstituted quinoline derivatives with selective inhibitory effects against specific kinases. nih.gov Small structural changes, such as the addition of carboxyl or hydroxyl groups at various positions, can significantly alter a molecule's solubility, stability, and biological target affinity. mdpi.com

Advanced Chemical Reactivity and Scaffold Modification Approaches

The inherent reactivity of the quinoline ring system provides a foundation for advanced chemical transformations, enabling the synthesis of novel and structurally complex derivatives.

Nucleophilic and Electrophilic Reactivity of the Quinoline Ring System

The quinoline ring is an electron-deficient system due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. numberanalytics.comorientjchem.org This electronic property dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution: Electrophilic substitution reactions on the quinoline ring are less favorable than on benzene (B151609) and typically require vigorous conditions. uop.edu.pkresearchgate.net These reactions preferentially occur on the benzene ring portion, primarily at the C-5 and C-8 positions, as this avoids disrupting the aromaticity of the more electron-poor pyridine ring. numberanalytics.comorientjchem.orguop.edu.pk The presence of substituents can further direct the position of electrophilic attack. numberanalytics.com

Nucleophilic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic attack. Nucleophilic substitution generally occurs at the C-2 and C-4 positions. orientjchem.orguop.edu.pk For example, quinoline can react with sodamide to form 2-aminoquinoline (B145021) or with potassium hydroxide at high temperatures to yield 2-hydroxyquinoline. uop.edu.pk

Nucleophilic Dearomatization Strategies for Quinolines

Nucleophilic dearomatization has emerged as a powerful strategy for transforming flat, aromatic quinolines into three-dimensional, saturated, or partially saturated nitrogen heterocycles. acs.orgnih.gov This transformation is challenging due to the thermodynamic stability of the aromatic system. acs.orgresearchgate.net The reaction is typically driven by the irreversible formation of a strong covalent bond that compensates for the loss of aromaticity. nih.govacs.orgresearchgate.net

These reactions can result in 1,2- or 1,4-functionalization of the quinoline ring. acs.orgresearchgate.net For example, the ruthenium-catalyzed 1,2-hydrosilylation of quinolines with silanes affords N-silyl 1,2-dihydroquinolines. acs.org In contrast, copper-hydride catalyzed reactions can achieve a 1,4-dearomatization. nih.gov These dearomatization processes can be combined with subsequent reactions to build molecular complexity. acs.orgresearchgate.net

Transition Metal-Catalyzed Syntheses of Novel Quinoline Derivatives

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex quinoline derivatives from simple starting materials. ias.ac.inrsc.org Catalysts based on palladium, rhodium, copper, and iron are frequently employed. ias.ac.inmdpi.com

These methods offer advantages over traditional syntheses, such as milder reaction conditions and broader substrate scope. researchgate.net Palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings, are widely used to functionalize pre-existing quinoline scaffolds. chim.it For example, 2-chloro-3-formylquinolines can undergo a palladium-catalyzed three-component domino reaction with acetophenones and boronic acids to produce highly functionalized quinolines. chim.it

Rhodium-catalyzed C-H activation and cyclization between anilines and alkynes represents another advanced strategy for building the quinoline core. mdpi.com Similarly, iron-catalyzed domino reactions have been developed for synthesizing 3-arylquinolines. ias.ac.in These catalytic methods provide powerful tools for creating diverse and novel quinoline-based molecular architectures. rsc.org

Table 2: Summary of Advanced Reactivity of the Quinoline Scaffold

Reaction Type Key Features Typical Positions Reference
Electrophilic Substitution Requires vigorous conditions; occurs on the benzene ring. C-5, C-8 numberanalytics.comuop.edu.pk
Nucleophilic Substitution Occurs on the electron-deficient pyridine ring. C-2, C-4 orientjchem.orguop.edu.pk
Nucleophilic Dearomatization Breaks aromaticity to form 3D structures; often catalyzed. 1,2- or 1,4-addition acs.orgacs.org

Table of Compounds Mentioned

Compound Name
Quinoline-7-carboxamide
2-Aminoquinoline-3-carboxamide
4-Amino-2-benzoylquinoline-3-carboxamide
Quinoline tricarboxamide
2-Chloro-3-formyl quinoline
Meldrum's acid
2-Cyano-N-methylacetamide
8-Hydroxyquinoline
2-Aminobenzaldehyde
Cyanoacetamide
Arylglyoxal
N-silyl 1,2-dihydroquinoline
2-Aminoquinoline
2-Hydroxyquinoline
3,6-disubstituted quinoline
4,6,7-substituted quinoline
Boronic acid
Acetophenone
Aniline

Structure Activity Relationship Sar Studies of Quinoline Carboxamide Compounds

Positional and Substituent Effects on Biological Efficacy

The biological efficacy of quinoline (B57606) carboxamides is significantly influenced by the nature and position of substituents on the quinoline ring system.

Influence of Halogenation and Electronegative Substituents on Receptor Affinity and Inhibition

The introduction of halogens and other electronegative groups onto the quinoline scaffold has been shown to modulate the receptor affinity and inhibitory potential of these compounds. For instance, in a series of quinoline-6-carboxamide (B1312354) benzenesulfonates developed as P2X7 receptor antagonists, halogen substitutions played a key role. nih.gov Specifically, the 4-iodo substituted compound (2f) was the most potent, with an IC50 value of 0.566 μM. nih.gov The 4-fluoro (2e) and 4-chloro (2g) analogs also demonstrated significant potency, with IC50 values of 0.624 μM and 0.813 μM, respectively. nih.gov This suggests that highly electronegative substitutions can enhance affinity for the P2X7 receptor. nih.gov

Further studies have highlighted the importance of electronegative groups in other contexts as well. For example, the replacement of a chlorine atom with bulkier, hydrophobic trifluoromethyl or trifluoromethoxy groups was found to be more suitable for inhibiting soluble epoxide hydrolase (sEH) activity. acs.org In another example, the introduction of a fluorine atom at the 6-position of the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.org Conversely, for antimalarial activity against a chloroquine-sensitive strain, the presence of an electron-withdrawing chlorine atom at the C-2 position led to a loss of activity. rsc.org

The following table summarizes the inhibitory concentrations of various halogenated quinoline-6-carboxamide benzenesulfonates against the h-P2X7R.

CompoundSubstitution (at position 4)IC50 (μM)
2fIodo0.566
2eFluoro0.624
2gChloro0.813

Data sourced from a study on P2X7R antagonists. nih.gov

Role of Hydroxyl, Methoxy (B1213986), and Hydrophobic Groups in Modulating Activity

The presence and position of hydroxyl, methoxy, and other hydrophobic groups are critical in modulating the biological activity of quinoline carboxamides. SAR studies have shown that a hydroxyl group at the 8-position of the quinoline ring, combined with a carboxylic acid at the 7-position, is a crucial pharmacophore for Pim-1 kinase inhibition. nih.govresearchgate.net

In the context of P2X7 receptor antagonism, a 4-methoxy substitution on the quinolinone scaffold was identified as a favorable substituent. caltech.edunih.gov However, in a different series of compounds targeting the same receptor, a 4-methoxy group resulted in decreased potency compared to other substitutions. nih.gov Similarly, for anticancer activity, the presence of a hydroxyl or methoxy group at the 7-position on the quinoline ring can improve antitumor activity. orientjchem.org The introduction of a hydrophobic group, such as an alkyl chain, can also enhance anticancer activity by improving binding affinity to the target receptor. orientjchem.org

For soluble epoxide hydrolase (sEH) inhibition, the nature of the amide group and modifications on the benzyl (B1604629) functions strongly influenced the inhibitory potential. acs.org For instance, the replacement of a chlorine atom with larger methyl or methoxy groups moderately restored inhibitory activity. acs.org

Significance of Carboxamide Linkage Position and Ancillary Ring Modifications

The position of the carboxamide linkage on the quinoline core is a significant determinant of biological activity. Incorporating a carboxamide linkage at different positions within the quinoline and quinolone frameworks has been an effective strategy for enhancing pharmacological properties, particularly anticancer potency. nih.gov

For instance, a series of quinoline-2-carboxamides were identified as potent inhibitors of Pim-1 kinase. nih.gov In another study, a carboxylic acid group at the 3-position of the quinoline scaffold was found to be crucial for inhibitory activity against IGF-1R and IGF-2R. orientjchem.org Modifications on ancillary rings attached to the quinoline carboxamide core also play a vital role. For P2X7 receptor antagonists, substitutions on a phenyl ring attached to the carboxamide, such as -OCF3, -CF3, and -CH3, improved selective inhibitory potency. nih.gov An adamantyl carboxamide group at the R2 position of a quinolinone scaffold was also found to be a best substituent for P2X7R antagonism. caltech.edunih.gov

Elucidation of Key Pharmacophores for Target Engagement

The identification of key pharmacophoric elements within the quinoline carboxamide structure is essential for understanding their interaction with biological targets.

Quinoline-7-Carboxamide and Related Structures as Pharmacophores for Kinase Inhibition

The quinoline carboxamide scaffold has emerged as a significant pharmacophore for the inhibition of various protein kinases. nih.gov A key finding is that the 8-hydroxy-quinoline-7-carboxylic acid moiety is a crucial pharmacophore for Pim-1 kinase inhibition. nih.govresearchgate.net Molecular modeling suggests that this scaffold interacts with Asp186 and Lys67 residues within the ATP-binding pocket of the kinase. nih.gov

Quinoline and quinolone carboxamides have been explored for their anticancer activities through the inhibition of protein kinases, among other mechanisms. nih.gov Various derivatives have been synthesized and evaluated, with some emerging as potent anticancer agents and strong candidates for further drug design. nih.gov

Structural Determinants for P2X7 Receptor Antagonism

Structure-activity relationship studies have identified key structural features of quinoline carboxamides that are critical for P2X7 receptor antagonism. A general observation is that a sulfonate and an amide linkage within the structure are associated with favorable P2X7R inhibition. nih.gov

In one series of quinoline-6-carboxamide benzenesulfonates, potency was influenced by substitutions on the benzenesulfonate (B1194179) ring. nih.gov For quinolinone-based P2X7R antagonists, SAR analysis indicated that an adamantyl carboxamide group at the R2 position and a 4-methoxy substitution at the R3 position were optimal for activity. caltech.edunih.gov Further modification of the quinolinone core to a quinoline skeleton with a chloride or substituted phenyl groups led to optimized antagonists with IC50 values in the nanomolar range. caltech.edunih.gov Specifically, a 2-chloro-5-adamantyl-quinoline derivative and a 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative were identified as potent antagonists. caltech.edunih.gov

The following table highlights key structural features and their impact on P2X7R antagonist activity.

ScaffoldKey SubstituentsResulting Potency (IC50)Reference
Quinoline-6-carboxamide benzenesulfonate4-Iodo on benzenesulfonate0.566 μM nih.gov
QuinolinoneAdamantyl carboxamide at R2, 4-Methoxy at R3Optimized to nM range with further modification caltech.edunih.gov
Quinoline2-Chloro-5-adamantyl4 nM caltech.edunih.gov
Quinoline2-(4-Hydroxymethylphenyl)-5-adamantyl3 nM caltech.edunih.gov

Design Principles for NMDA Receptor Modulation

The design of quinoline-based compounds as modulators of the NMDA receptor is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These principles are derived from extensive SAR studies on various quinoline derivatives.

Minor structural modifications to the quinoline scaffold can lead to significant changes in biological activity. google.com The position and nature of substituents on the quinoline ring are critical in determining the affinity and efficacy of these compounds at the NMDA receptor. For instance, the introduction of a hydroxyl group at specific sites can alter hydrogen bonding capacity and lipophilicity, which in turn can shift the compound's affinity towards NMDA receptors. mdpi.com Such alterations not only affect receptor binding but also influence downstream signaling pathways. mdpi.com

Halogenation is a common strategy employed to enhance the properties of quinoline-based NMDA receptor modulators. Introducing a chlorine atom at the 7-position of the quinoline ring, as seen in 7-chlorokynurenic acid (7-CKA), has been shown to strengthen the antagonistic activity at the NMDA receptor, surpassing that of the parent compound, kynurenic acid. mdpi.com This modification can also improve metabolic stability and bioavailability. mdpi.comresearchgate.net The presence and nature of an acidic group can also significantly shape receptor-binding preferences, determining whether a derivative acts as a neuroprotective agent or an excitotoxic one. mdpi.com

Furthermore, the substitution pattern at other positions of the quinoline ring plays a crucial role. For example, in the case of quinoline-2-carboxylic acid derivatives, substitutions at the C4-position significantly influence the binding affinity for the glycine (B1666218) site of the NMDA receptor. The introduction of an electron-rich substituent at this position that can act as a hydrogen-bond donor can increase binding affinity. koreascience.kr Conversely, the introduction of flexible alkyl chains at the C4-position has been shown to decrease in vitro binding affinity. koreascience.kr The replacement of the polar carboxylic acid group at the C2-position with neutral bioisosteres has also been found to be detrimental to the in vitro activity. koreascience.kr

Comparative SAR Analysis Across Different Quinoline Carboxamide Isomers and Derivatives

The position of the carboxamide group on the quinoline ring significantly influences the biological activity of the resulting isomers. While direct comparative studies focusing solely on the NMDA receptor activity of all quinoline carboxamide isomers are limited, inferences can be drawn from research on related receptors and different quinoline derivatives.

For instance, a study on dopamine (B1211576) D3 receptor antagonists compared quinoline-2-carboxamide, quinoline-3-carboxamide (B1254982), and this compound derivatives. acs.org The results indicated that the position of the quinolinyl nitrogen had a notable impact on binding affinity and selectivity. There was a slight preference for the 3- and 7-quinolinyl positions over the 2-quinolinyl position. acs.org While this study was not on NMDA receptors, it highlights the importance of the carboxamide position in receptor-ligand interactions.

In the context of NMDA receptor modulation, studies on quinoline-2-carboxylic acid derivatives provide valuable insights into the SAR of this particular isomer. Research has shown that for 4-substituted-quinoline-2-carboxylic acid derivatives, the nature of the substituent at the 4-position is a key determinant of their antagonistic activity at the glycine site of the NMDA receptor.

The following table presents the in vitro binding affinity of several 4-substituted-5,7-dichloroquinoline-2-carboxylic acid derivatives at the glycine site of the NMDA receptor.

CompoundSubstituent at C4IC50 (μM)
1-NHSO2-p-tolyl0.57
2-NHSO2-p-anisyl0.89
3-NHSO2-p-chlorophenyl1.25
4-NHCO-phenyl>100
5-NHCO-methyl>100

The data clearly indicates that a sulfonylamino group at the C4 position leads to potent antagonists, with the nature of the aryl substituent on the sulfonyl group fine-tuning the activity. In contrast, carboxamido substituents at the same position result in a significant loss of potency.

Molecular Mechanisms of Action and Biological Targets of Quinoline Carboxamide Compounds

Receptor Interaction and Signal Transduction Modulation

Quinoline (B57606) carboxamide derivatives have been shown to function as antagonists at key cell surface receptors, thereby interfering with downstream signal transduction. This antagonism prevents the physiological or pathological effects of the natural ligands, primarily by blocking ion channels or modulating excitotoxic pathways.

The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), playing a crucial role in inflammation and cancer progression. researchgate.net The activation of P2X7R leads to the influx of extracellular calcium (Ca2+), triggering downstream signaling events. Certain quinoline-carboxamide derivatives have been identified as potent and selective antagonists of the human P2X7 receptor (h-P2X7R). nih.gov

In studies using h-P2X7R-expressing MCF-7 cells, novel quinoline-carboxamide series demonstrated significant inhibitory potency in Ca2+ mobilization assays. nih.gov The structure-activity relationship (SAR) analyses revealed that substitutions on the phenyl ring of the carboxamide moiety influence the antagonistic activity. For instance, compounds with trifluoromethoxy (-OCF3), trifluoromethyl (-CF3), and methyl (-CH3) groups showed improved potency. nih.gov One of the most potent compounds from a tested series exhibited an IC50 value of 0.457 µM against h-P2X7R. nih.gov These antagonists were found to be selective, showing no activity at other related receptors like h-P2X4R and h-P2X2R. nih.gov By blocking the P2X7R ion channel, these compounds effectively inhibit ATP-induced intracellular calcium mobilization, a key step in the receptor's signaling cascade. This mechanism underlies their potential role in modulating cellular processes governed by P2X7R, such as proliferation and apoptosis. nih.gov

Inhibitory Potency of Select Quinoline Carboxamide Derivatives Against h-P2X7R
Compound SeriesSubstituent GroupIC50 Value (µM)Reference
Quinoline-carboxamide-OCF3, -CF3, -CH30.457 - 0.890 nih.gov
QuinolineAdamantyl carboxamide0.003 - 0.004 nih.gov

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate-gated ion channel involved in synaptic plasticity and memory function. For the receptor to be activated, both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, must bind to their respective sites. nih.govmdpi.com Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a process implicated in various neurodegenerative disorders.

Compounds based on the quinoline nucleus have been developed as antagonists for the NMDA receptor's glycine binding site. nih.gov While structurally related quinoxaline (B1680401) derivatives were first identified as antagonists at this site, subsequent research has focused on the quinoline scaffold to develop more potent and selective modulators. nih.govnih.gov These antagonists act by competitively binding to the glycine site on the NR1 subunit of the NMDA receptor, thereby preventing the co-agonist from binding and rendering the receptor unresponsive to glutamate. This action effectively blocks the ion channel opening, reduces Ca2+ influx, and mitigates excitotoxicity. By modulating the receptor's activity in this manner, quinoline-based glycine site antagonists represent a therapeutic strategy for conditions associated with excessive NMDA receptor activation. nih.gov

Kinase Inhibition Pathways

A predominant mechanism of action for many quinoline-7-carboxamide derivatives is the inhibition of protein kinases. These enzymes are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. By targeting the ATP-binding site of specific kinases, these compounds can effectively shut down aberrant signaling cascades common in diseases like cancer.

Pim-1 is a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors, where it promotes cell survival and proliferation. tandfonline.com The ATP-binding pocket of Pim-1 is a key target for therapeutic intervention. A distinguishing feature of the Pim-1 hinge region is the presence of Proline 123, which alters the typical hydrogen-bonding pattern seen in many other kinases and provides an opportunity for designing selective inhibitors. tandfonline.comnih.gov

Quinoline-based compounds have been developed as ATP-competitive inhibitors of Pim-1 kinase. tandfonline.com These inhibitors occupy the ATP-binding site, preventing the binding of the natural substrate, ATP. nih.gov Structural analyses of Pim-1 in complex with quinoline-containing inhibitors show that the quinoline moiety is positioned within the ATP-binding pocket. nih.gov The binding is guided by interactions with key residues, including hydrogen bonds with the kinase's hinge region and hydrophobic interactions within the pocket. For example, a thiazolone-quinoline inhibitor forms a hydrogen bond between its thiazolone nitrogen and the sidechain of Lys67, a critical residue in the active site. nih.gov By competitively blocking the ATP-binding site, these compounds inhibit the phosphotransferase activity of Pim-1, thereby disrupting its downstream pro-survival signaling.

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular signaling, controlling processes such as angiogenesis, cell growth, and metastasis. nih.govunipa.it Aberrant activation of RTKs like the epidermal growth factor receptor (EGFR), mesenchymal-epithelial transition factor (c-Met), and vascular endothelial growth factor receptors (VEGFRs) is a hallmark of many cancers. nih.govunipa.it

The quinoline scaffold is a core component of numerous multi-kinase inhibitors that target these RTKs. nih.gov Compounds such as cabozantinib (B823) and foretinib (B612053), which are built upon a quinoline framework, are potent inhibitors of c-Met and VEGFRs. unipa.it The mechanism of action is competitive inhibition at the ATP-binding site within the intracellular kinase domain of the receptor. unipa.it Molecular docking and crystal structure analyses show that the quinoline ring typically anchors the inhibitor in the hinge region of the kinase domain through hydrogen bonds. unipa.it For example, foretinib binds to the ATP-binding site of c-Met, occupying both the ATP-binding region and an adjacent hydrophobic pocket. unipa.it Similarly, quinoline derivatives have been specifically designed to inhibit VEGFR-2, a key regulator of angiogenesis, by targeting its ATP-binding pocket. This blockade of ATP binding prevents receptor autophosphorylation and activation, thereby inhibiting downstream signaling pathways like the Ras/Raf/MEK cascade. unipa.it

Target Profile of Quinoline-Based Receptor Tyrosine Kinase Inhibitors
Inhibitor ClassPrimary TargetsMechanism of ActionReference
Quinoline-basedc-Met, VEGFRsATP-competitive inhibition of the kinase domain unipa.it
Quinoline derivativesVEGFR-2Binding to the active site of the kinase
Quinoline-3-carbonitrilesEGFRInhibition of the EGFR kinase domain nih.gov
Quinazoline-basedEGFR, c-Met (dual)Dual ATP-competitive inhibition nih.gov

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that is frequently deregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. nih.govoncotarget.com Consequently, kinases within this pathway are prime targets for anticancer drug development.

Quinoline-based molecules have been successfully developed as potent inhibitors of key kinases in this pathway, particularly PI3K and mTOR. nih.govoncotarget.com Some derivatives function as dual PI3K/mTOR inhibitors by targeting the highly conserved ATP-binding sites of these kinases. oncotarget.com For instance, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) was identified as a potent, second-generation mTOR inhibitor with an IC50 of 64 nM. nih.govresearchgate.net It acts as a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR signaling cascade. nih.gov The mechanism for these compounds is generally ATP-competitive, where the quinoline scaffold interacts with the hinge region of the kinase, a mode of binding confirmed by molecular modeling and structural studies of related inhibitors. oncotarget.comcore.ac.uk By inhibiting PI3K and/or mTOR, these compounds prevent the phosphorylation of downstream effectors like Akt and S6K, leading to the suppression of cell growth and induction of apoptosis. nih.govnih.gov

Nucleic Acid Interaction and Associated Enzymatic Inhibition

Compounds featuring a quinoline core are known to interact with DNA through various modalities, including intercalation and groove binding. nih.govnih.govnih.gov Intercalation involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. nih.govrsc.org This action can lead to structural distortions, such as unwinding of the helix and an increase in its length, which ultimately interferes with DNA replication and transcription. acs.orgacs.org For certain phenylquinoline-8-carboxamides, the ability to intercalate is dependent on the position of the phenyl ring; for instance, 2-, 3-, and 6-phenyl isomers bind by intercalation, a property linked to their in vivo antitumor activity. acs.org

Alternatively, some quinoline derivatives bind to the minor groove of the DNA helix. benthamdirect.comresearchgate.net This interaction is often stabilized by hydrogen bonds and van der Waals forces between the compound and the DNA bases. researchgate.netnih.gov Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives, for example, have shown that these molecules preferentially bind to the A/T-rich regions of the minor groove. benthamdirect.comresearchgate.netnih.gov The mode of interaction—whether intercalation or groove binding—is crucial as it dictates the subsequent biological effects of the compound. rsc.org

A primary mechanism of action for many quinoline-based compounds is the inhibition of type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. nih.govnih.gov These enzymes manage DNA topology by introducing transient double-strand breaks to resolve supercoiling and untangle replicated chromosomes. wikipedia.orgmdpi.comyoutube.com

Quinoline carboxamides can act as topoisomerase poisons by stabilizing the transient covalent complex formed between the topoisomerase and the cleaved DNA. nih.govwikipedia.orgnih.gov This stabilized ternary complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. nih.govnih.govnih.gov This process effectively blocks the progression of replication forks and transcription machinery, ultimately triggering pathways that lead to bacterial cell death. nih.govresearchgate.net The inhibition of DNA gyrase is a key mechanism for the antibacterial effects of quinolones, a well-established class of drugs that share the core quinoline structure. uokerbala.edu.iqstudy.comyoutube.com Some tricyclic carboxamides, including certain quinoline-8-carboxamide (B1604842) derivatives, have also been shown to inhibit the catalytic activity of mammalian topoisomerase II and induce DNA-protein cross-links and double-strand breaks in tumor cells. nih.gov

Other Mechanistic Insights

Recent research has identified novel quinoline carboxamide derivatives as potent inhibitors of enzymes involved in inflammatory pathways. Specifically, derivatives of quinazolinone-7-carboxamide, a structurally related scaffold, have been shown to inhibit soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). nih.govacs.orgnih.gov

sEH is responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov Its inhibition can therefore enhance anti-inflammatory responses. nih.gov FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govacs.org Certain quinazolinone-7-carboxamides have demonstrated dual inhibitory activity, while others show selectivity for sEH. nih.govacs.orgnih.gov This dual-targeting capability presents a promising strategy for developing new anti-inflammatory agents. nih.gov

Below is a table summarizing the inhibitory activities of selected quinazolinone-7-carboxamide derivatives.

CompoundsEH IC₅₀ (µM)FLAP IC₅₀ (µM)
34 0.30 - 0.662.91
35 0.30 - 0.66-
37 0.30 - 0.66-
43 0.30 - 0.66-
5 -0.87
Data sourced from ACS Omega and PubMed. nih.govacs.orgnih.gov

As a direct consequence of inhibiting DNA gyrase and topoisomerase IV, quinoline-based compounds effectively halt bacterial DNA replication and transcription. nih.govuokerbala.edu.iq The stabilized drug-enzyme-DNA complex forms a physical barrier that blocks the progression of DNA and RNA polymerases along the DNA template. nih.gov This leads to a rapid cessation of DNA synthesis and, subsequently, protein synthesis, which is bacteriostatic at lower concentrations. nih.govnih.gov At higher concentrations, the accumulation of unresolved double-strand breaks leads to chromosome fragmentation and rapid bactericidal effects. nih.govnih.gov This dual bacteriostatic and bactericidal action makes the quinoline scaffold a cornerstone of many antibacterial therapies. youtube.com

Quinoline carboxamide derivatives have demonstrated significant anti-proliferative and apoptosis-inducing capabilities in various cancer cell lines. researchgate.netresearch-nexus.net Studies on carboxamide-appended quinolines have shown potent activity against breast (MCF-7), colon (CACO, HCT-116), and liver (HepG-2) cancer cells. researchgate.netresearchgate.netnih.gov

The induction of apoptosis by these compounds often involves the intrinsic mitochondrial pathway. researchgate.netresearch-nexus.net Active derivatives have been found to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein BAX. researchgate.netresearch-nexus.net This shift in the BAX/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell. researchgate.netresearch-nexus.netresearchgate.net Some quinoline derivatives have also been shown to activate the extrinsic apoptotic pathway through caspase-8 activation. researchgate.net Furthermore, certain quinoline-carboxamide derivatives can induce cellular shrinkage and nuclear condensation, which are classic morphological hallmarks of apoptosis. nih.gov This programmed cell death is a key mechanism behind their anti-cancer effects. nih.gov

The table below presents the anti-proliferative activity of selected carboxamide-appended quinoline derivatives against various human cancer cell lines.

Cell LineDerivative 3e IC₅₀ (µM)Derivative 4b IC₅₀ (µM)Derivative 11b IC₅₀ (µM)Derivative 13d IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast) 10.2711.028.8414.158.05
CACO (Colon) 14.2815.1110.1511.249.14
HepG-2 (Liver) 11.1412.5413.5415.248.15
HCT-116 (Colon) 12.1813.2414.2712.147.15
Data adapted from a study on carboxamide appended quinoline moieties. researchgate.net

Computational Chemistry and in Silico Approaches for Quinoline Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This method is crucial for understanding the binding mode and affinity of quinoline (B57606) carboxamide derivatives. For instance, in the study of novel quinoline-6-carboxamide (B1312354) derivatives as antagonists for the P2X7 receptor (P2X7R), molecular docking was used to predict ligand-receptor interactions. nih.gov

The simulations revealed key interactions within the receptor's binding site. One derivative, compound 1d, was predicted to have a binding energy of -7.07 kcal/mol, with its quinoline nitrogen forming a hydrogen bond with the amino acid residue Lys630. nih.gov Other analogs also showed significant interactions; for example, compound 2g (binding energy of -7.1 kcal/mol) was predicted to form hydrogen bonds with Tyr628, Lys443, Ser419, and Asn411. nih.gov These in silico predictions help to explain the structure-activity relationships (SAR) observed in experimental assays and guide the design of more potent inhibitors. nih.gov

Compound ClassTarget ProteinExample CompoundBinding Energy (kcal/mol)Key Interacting ResiduesReference
Quinoline-6-carboxamideP2X7 ReceptorCompound 1d-7.07Lys630 nih.gov
Quinoline-6-carboxamideP2X7 ReceptorCompound 2f-6.9Tyr628, Lys443, Asn411, Ser419 nih.gov
Quinoline-6-carboxamideP2X7 ReceptorCompound 2g-7.1Tyr628, Lys443, Ser419, Asn411 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. frontiersin.org These mathematical models are powerful predictive tools in drug discovery. nih.gov For quinoline derivatives, both 2D and 3D-QSAR models have been successfully developed to predict their activity against various biological targets.

A particularly relevant study focused on quinoline derivatives for inhibiting Plasmodium falciparum, the parasite responsible for malaria. A 3D-QSAR model (specifically, a Comparative Molecular Similarity Indices Analysis or CoMSIA) revealed that hydrophobic substituents near position 7 of the quinoline core favor the inhibitory activity. mdpi.com This finding is concordant with the high activity of compounds that have a halogen atom at this specific position, directly highlighting the importance of the quinoline-7-carboxamide scaffold in generating biological activity. mdpi.com Other QSAR studies have been developed for quinoline derivatives targeting cancer-related proteins like the epidermal growth factor receptor (EGFR) and serine/threonine kinase STK10. nih.govnih.gov

Compound ClassBiological Target/ActivityQSAR Model TypeKey Statistical ValuesPrimary FindingReference
Quinoline DerivativesPlasmodium falciparum3D-QSAR (CoMSIA)test = 0.876Hydrophobic groups at position 7 enhance activity. mdpi.com
Quinoline DerivativesAnti-gastric cancer (STK10)3D-QSAR (CoMFA)Q² = 0.625; R² = 0.931Steric and electrostatic fields guide activity. nih.gov
2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivativesP-glycoprotein (ABCB1) Inhibition2D/3D-QSAR (Machine Learning)R² (training) = 99%Developed predictive models for MDR reversal agents. nih.gov

Virtual Screening and Database Mining for Novel Quinoline Carboxamide Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach has been effectively used to discover novel quinoline-based compounds. The process often begins with a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity.

In one study, a five-feature pharmacophoric model was used to screen databases of commercially available compounds, leading to the identification of 8-hydroxyquinoline (B1678124) derivatives as potent inhibitors of the GLI1 protein, a target in anticancer research. nih.gov Similarly, virtual screening of quinoline-based pharmaceuticals using Autodock software identified potential antibacterial agents targeting Human kallikrein 7. thesciencein.org These screening funnels allow researchers to prioritize a manageable number of compounds for synthesis and experimental testing, dramatically increasing the efficiency of discovering new chemical scaffolds. openmedicinalchemistryjournal.com

Conformational Analysis and Molecular Dynamics Simulations for Binding Mode Elucidation

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. dntb.gov.ua MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding mode.

For quinoline carboxamide research, MD simulations have been used to validate docking results and confirm the stability of the ligand-protein complex. In studies of quinoline-3-carboxamide (B1254982) derivatives targeting kinases, 100-nanosecond MD simulations were performed on the docked complexes. mdpi.com Analysis of parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) helps to evaluate the structural stability of both the protein and the ligand over the simulation period. nih.gov For example, stable RMSD values for the protein's alpha-carbons and the ligand suggest that the binding pose predicted by docking is likely stable under physiological conditions. frontiersin.org These simulations provide deeper insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. frontiersin.org

Integration of Computational Methods in Rational Drug Design

Rational drug design involves the iterative use of computational and experimental methods to develop novel therapeutics. patsnap.comgoogle.com The in silico techniques discussed—docking, QSAR, virtual screening, and MD simulations—are not used in isolation but are integrated into a comprehensive workflow to guide drug discovery. nih.govopenmedicinalchemistryjournal.com

The process often starts with virtual screening to identify initial hits. nih.gov These hits are then studied using molecular docking and MD simulations to understand their binding modes. nih.gov The resulting structural information, combined with experimental activity data, is used to build predictive QSAR models. nih.gov The insights from these models, such as the contour maps from 3D-QSAR which highlight regions where steric bulk or specific electrostatic properties are favorable, are then used to design a new generation of compounds with optimized activity. nih.govmdpi.com This cycle of computational prediction, chemical synthesis, and biological evaluation allows for the systematic refinement of the quinoline carboxamide scaffold to produce potent and selective drug candidates. nih.gov

Analytical Methodologies for Research on Quinoline Carboxamide Compounds

Spectroscopic Characterization Techniques (e.g., IR, NMR, Mass Spectrometry) for Structural Confirmation

The definitive identification and structural confirmation of quinoline-7-carboxamide and its analogues rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular framework.

¹H NMR: Provides information on the number, environment, and connectivity of protons. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region (approx. 7.0-9.0 ppm). The chemical shifts of protons on the quinoline core are influenced by the position and nature of substituents. For instance, in derivatives of a related quinoline-7-carbaldehyde, the aldehyde proton (HC=O) at the C7 position shows a distinctive signal around 10.5 ppm. mdpi.com The amide proton (NH) of a carboxamide group would also present a characteristic signal, its chemical shift being sensitive to solvent and concentration.

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbonyl carbon of the carboxamide group at the C7 position is expected to have a characteristic chemical shift in the range of 160-170 ppm. In a related quinoline-7-carbaldehyde, the carbonyl carbon signal was observed at approximately 188 ppm. mdpi.com Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed to establish definitive proton-proton and proton-carbon correlations, which is crucial for unambiguous structural assignment of complex derivatives. ijpsdronline.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for a this compound would include:

N-H stretching: Typically observed in the 3400-3200 cm⁻¹ region for the amide group.

C=O stretching (Amide I band): A strong absorption band usually appearing between 1680-1630 cm⁻¹.

C-N stretching and N-H bending (Amide II band): Found around 1640-1550 cm⁻¹.

C=C and C=N stretching: Aromatic and quinoline ring vibrations occur in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the connectivity of different parts of the molecule.

Interactive Table 1: Exemplary Spectroscopic Data for Characterization of this compound Precursors and Analogues

Technique Feature Characteristic Signal/Region Reference
¹H NMR Aldehyde Proton (at C7) ~10.5 ppm mdpi.com
Aromatic Protons 7.0 - 9.0 ppm mdpi.com
¹³C NMR Carbonyl Carbon (aldehyde at C7) ~188 ppm mdpi.com
Carbonyl Carbon (amide) ~160-170 ppm General
FTIR N-H Stretch (Amide) 3400 - 3200 cm⁻¹ General
C=O Stretch (Amide I) 1680 - 1630 cm⁻¹ General

| HRMS | Molecular Ion Peak | [M+H]⁺ corresponding to exact mass | nih.govnih.gov |

Chromatographic Separation and Purity Assessment Methods (e.g., HPLC)

Chromatography is indispensable for the separation of quinoline carboxamide compounds from reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for this purpose. Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govresearchgate.net

Separation: A gradient elution, where the composition of the mobile phase is changed over time (e.g., varying the ratio of acetonitrile (B52724) to an aqueous buffer), is often employed to achieve optimal separation of the target compound from impurities and starting materials. researchgate.net

Detection: A Diode Array Detector (DAD) or UV-Vis detector is frequently used, allowing for the monitoring of the elution at a specific wavelength where the compound absorbs light. researchgate.netnih.gov

Purity Assessment: The purity of a sample is determined by integrating the peak area of the target compound and comparing it to the total area of all observed peaks in the chromatogram. Research-grade compounds often require a purity of ≥95%. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of chemical reactions and for preliminary purity checks. nih.gov The separation occurs on a silica (B1680970) gel plate, and spots are visualized under UV light.

Interactive Table 2: Typical HPLC Conditions for Analysis of Quinoline Derivatives

Parameter Condition Reference
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govresearchgate.net
Mobile Phase Acetonitrile and aqueous buffer (e.g., phosphate, acetate) researchgate.netchitkara.edu.in
Elution Mode Gradient or isocratic researchgate.net
Flow Rate 1.0 - 1.5 mL/min researchgate.netscielo.br
Detector UV/Diode Array Detector (DAD) researchgate.netnih.gov

| Column Temp | Ambient or controlled (e.g., 30-40 °C) | nih.govscielo.br |

Method Development and Validation for Research Applications and Compound Quantification

For quantitative applications, such as determining the concentration of a compound in a sample, the analytical method must be carefully developed and validated. This ensures that the results are accurate, precise, and reliable. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). chitkara.edu.inscielo.br

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by preparing a series of standards and plotting the detector response against concentration, with a correlation coefficient (R²) close to 0.999 being desirable. nih.govchitkara.edu.in

Accuracy: The closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Recovery values between 98% and 102% are generally considered acceptable. scielo.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should typically be low (e.g., <2%). scielo.br

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. chitkara.edu.in

Method development involves optimizing chromatographic conditions (e.g., mobile phase composition, pH, flow rate) to achieve good resolution, symmetric peak shape, and a reasonable run time. researchgate.net

Bioanalytical Techniques for In Vitro Assay Sample Analysis

When evaluating the biological activity of quinoline carboxamide compounds in vitro, specific bioanalytical techniques are required to process and analyze samples from these assays.

Sample Preparation: Biological samples, such as cell lysates or plasma, are complex matrices. A sample preparation step is often necessary to remove interfering substances like proteins and salts before analysis. Solid-Phase Extraction (SPE) is a common technique used for this purpose, where the analyte of interest is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, resulting in a cleaner, more concentrated sample. researchgate.net

Quantification in Biological Matrices: HPLC, often coupled with mass spectrometry (LC-MS), is the gold standard for quantifying compounds in biological samples due to its high sensitivity and selectivity. An SPE/HPLC/DAD method has been successfully developed for the in vivo monitoring of antileishmanial 2-substituted quinolines in rat plasma. researchgate.net

In Vitro Assay Analysis: The results of in vitro assays are often measured using plate-based readers. For example, in a calcium mobilization assay used to evaluate P2X7 receptor antagonists, changes in intracellular calcium concentration in response to the compound were measured using a fluorescence plate reader. nih.gov Such techniques allow for high-throughput screening and quantitative assessment of the biological effects of the compounds being studied.

Emerging Research Directions and Future Perspectives for Quinoline Carboxamide Compounds

Design and Synthesis of Multi-Targeting Quinoline (B57606) Carboxamide Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has spurred a shift from the "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. Quinoline carboxamides are well-suited for this approach due to their adaptable structure, which allows for modification to interact with various biological targets. nih.gov

Researchers have successfully synthesized quinoline carboxamide derivatives designed to exhibit combined activities. For instance, a series of 4-hydroxy-2-quinolinone carboxamides were developed and evaluated for their ability to act as both antioxidants and lipoxygenase (LOX) inhibitors, which are relevant in inflammatory processes. nih.gov In this study, specific compounds emerged as potent multi-target agents. nih.gov The synthesis of these compounds often involves multi-step reactions, starting from core quinoline structures that are then functionalized with various amine derivatives to form the final carboxamide products. researchgate.netnih.gov

Key findings from this research highlight specific structural features that confer multi-target activity. For example, compound 3g demonstrated a combination of LOX inhibition and significant antioxidant capabilities, while compounds 3h and 3s showed particularly potent LOX inhibitory activity. nih.gov Another compound, 11e , a hybrid of quinolinone and acetylated ferulic acid, also displayed this dual activity profile. nih.gov This strategy of integrating different pharmacophores into a single molecule is a cornerstone of modern multi-target drug design. nih.gov

CompoundTarget/ActivityMeasured Potency (IC₅₀ or % Inhibition)Reference
3gLOX InhibitionIC₅₀ = 27.5 μM nih.gov
3gLipid Peroxidation100% Inhibition nih.gov
3hLOX InhibitionIC₅₀ = 10 μM nih.gov
3sLOX InhibitionIC₅₀ = 10 μM nih.gov
11eLOX InhibitionIC₅₀ = 52 μM nih.gov
11eLipid Peroxidation97% Inhibition nih.gov

Exploration of Quinoline Carboxamide Hybrid Systems and Conjugates (e.g., Quinoline-Chalcone, Quinoline-Pyridine)

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a powerful tool in drug discovery to create new chemical entities with enhanced efficacy, improved selectivity, or a dual mode of action. mdpi.commdpi.comnih.gov The quinoline carboxamide scaffold has been extensively used as a foundation for creating such hybrid molecules, notably with chalcone (B49325) and pyridine (B92270) moieties. nih.govresearchgate.net

Quinoline-Chalcone Hybrids: Chalcones, characterized by an α,β-unsaturated ketone core, are known for their broad spectrum of biological activities, particularly as anticancer agents. mdpi.comrsc.org The conjugation of quinoline carboxamides with chalcones has yielded promising hybrid compounds with potent anticancer properties. mdpi.comnih.gov These hybrids are designed to synergize the activities of both parent scaffolds. For example, a series of quinoline-chalcone hybrids were synthesized and evaluated for their cytotoxicity against various cancer cell lines, such as A549 (lung cancer) and K-562 (leukemia). nih.gov The synthesis typically involves the Claisen-Schmidt condensation to form the chalcone moiety, which is then linked to a pre-synthesized quinoline-4-carboxylic acid. nih.gov

Compounds 9i and 9j from one such study were identified as the most potent, with IC₅₀ values in the low micromolar range, comparable to the standard chemotherapy drug cisplatin. nih.gov Mechanistic studies revealed that these compounds induced apoptosis and cell cycle arrest at the G₂/M phase, and also inhibited PI3K isoforms, a key pathway in cancer cell proliferation. nih.gov

CompoundCancer Cell LineMeasured Potency (IC₅₀)Reference
9iA549 (Lung)3.91 μM nih.gov
9iK-562 (Leukemia)1.91 μM nih.gov
9jA549 (Lung)5.29 μM nih.gov
9jK-562 (Leukemia)2.67 μM nih.gov
Cisplatin (Reference)K-562 (Leukemia)2.71 μM nih.gov

Quinoline-Pyridine Conjugates: Pyridine, another key nitrogen-containing heterocycle, is a fundamental component in numerous FDA-approved drugs. researchgate.net Its inclusion in hybrid structures with quinoline carboxamides can enhance pharmacological profiles and allow for fine-tuning of properties like solubility and target binding. researchgate.net The functionalization of the pyridine ring and its linkage to the quinoline core can lead to compounds with diverse therapeutic potential, including anticancer and antimicrobial activities. researchgate.net For instance, novel pyrazolo[1,5-a]quinoline (B13874262) pyridine derivatives have been synthesized and shown to have potent anticancer activity by inhibiting enzymes like EGFR and FabH.

Innovative Applications Beyond Traditional Therapeutic Areas (e.g., Porphyrin Complexes, Chemical Probes)

The unique chemical and photophysical properties of the quinoline scaffold have opened doors for its application in areas beyond conventional therapeutics. acs.org The aromatic, planar structure and the presence of specific C=N and C–N bonds give quinoline derivatives strong Raman activity and fluorescence properties, making them ideal candidates for use as molecular probes in diagnostics and bio-imaging. acs.org

Researchers have rationally designed quinoline-based molecules to function as trimodal Raman-chiral-fluorescent probes. acs.org By incorporating a carboxylic acid group, water solubility is enhanced, and a thiol group allows the molecule to be anchored to diagnostic nanostructures like gold or silver nanoparticles. acs.org This demonstrates a repurposing of quinoline-type structures, traditionally used as drugs, for advanced diagnostic applications. acs.org

Furthermore, quinoline-based compounds have been developed as fluorescent chemosensors for detecting metal ions. nanobioletters.com Due to their biocompatibility and favorable photophysical properties, they can form highly fluorescent complexes with specific metal ions, such as Zn²⁺. nanobioletters.com A quinoline-based Schiff base receptor, for example, was synthesized to selectively detect Zn²⁺ in biological and environmental samples, showing a distinct color change from colorless to blue and a detection limit in the nanomolar range. nanobioletters.com These applications highlight the versatility of the quinoline scaffold in creating sophisticated tools for chemical and biological analysis. nanobioletters.com

Challenges and Opportunities in Translational Research of Quinoline Carboxamide Scaffolds

Despite the promising preclinical data for many quinoline carboxamide derivatives, the translation of these findings into clinical practice presents significant hurdles. researchgate.netresearchgate.net A primary challenge is the poor bioavailability of many quinoline-based compounds. mdpi.com Factors such as low aqueous solubility and the presence of polar groups can hinder their ability to cross biological membranes and reach target sites in effective concentrations. mdpi.comnih.gov For compounds targeting the central nervous system, penetrating the blood-brain barrier is another major obstacle. researchgate.netresearchgate.net

Furthermore, metabolic instability can lead to a short half-life and unpredictable plasma levels, complicating the development of effective therapeutic regimens. mdpi.com The optimization of drug metabolism and pharmacokinetic (DMPK) properties is therefore a critical step in the development of these compounds. nih.gov Researchers often employ strategies like halogenation or esterification to enhance lipophilicity and improve CNS penetration. researchgate.netmdpi.com However, these modifications must be carefully balanced to avoid introducing toxicity or off-target effects. researchgate.net

Despite these challenges, significant opportunities exist. The structural versatility of the quinoline carboxamide scaffold allows for extensive chemical modification to overcome these limitations. mdpi.com Rational drug design, guided by computational modeling and a deeper understanding of structure-activity relationships, can accelerate the optimization process. researchgate.netbenthamdirect.com The development of multi-target ligands and hybrid molecules offers the opportunity to create more effective therapies for complex diseases, potentially overcoming drug resistance mechanisms. rsc.orgnih.gov As synthetic methodologies become more advanced, the ability to fine-tune the physicochemical and pharmacological profiles of quinoline carboxamides will continue to improve, bridging the gap between compelling laboratory results and successful clinical applications. mdpi.comafricaresearchconnects.com

Q & A

Q. What are the standard synthetic routes for Quinoline-7-carboxamide derivatives?

this compound derivatives are typically synthesized via chlorination of quinoline-7-carboxylic acid using reagents like thionyl chloride (SOCl₂) under reflux, followed by amidation with amines. For example, quinoline-7-carbonyl chloride (a key intermediate) reacts with nucleophiles such as aniline or alcohols to form carboxamides . Precursor optimization, including temperature control and solvent selection, is critical for yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound compounds?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming substituent positions on the quinoline ring, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weights. Infrared (IR) spectroscopy can identify functional groups like carbonyl and amide bonds .

Q. How do researchers screen this compound derivatives for initial biological activity?

Initial screening involves in vitro assays against target enzymes (e.g., Plasmodium falciparum for antimalarial activity) or microbial strains. Dose-response curves and IC₅₀ values are calculated using spectrophotometric or fluorometric methods. In silico docking studies may prioritize compounds with favorable binding affinities .

Q. What are common challenges in purifying this compound intermediates?

By-products like unreacted carboxylic acid or over-chlorinated species require chromatographic separation (e.g., silica gel column). Recrystallization in polar solvents (ethanol/water mixtures) is often used for final products. Purity is validated via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

Side reactions (e.g., dimerization) are mitigated by controlling stoichiometry, using inert atmospheres, and slow addition of reagents. Solvent polarity (e.g., dichloromethane vs. toluene) influences reaction kinetics. Computational tools like retrosynthesis analysis predict feasible pathways and side-product formation .

Q. How do structural modifications at the 7-position influence biological activity?

Substituents at the 7-position (e.g., methyl, chloro, or hydroxy groups) alter electronic effects and steric hindrance, impacting target binding. For instance, 8-hydroxy-N-(pyridin-2-ylmethyl)this compound exhibits enhanced antifungal activity due to hydrogen bonding with fungal cytochrome P450 . SAR studies comparing derivatives are critical .

Q. What computational strategies resolve contradictions in reported biological activities of this compound analogs?

Molecular dynamics simulations analyze ligand-protein interactions under varying pH or temperature conditions. Meta-analyses of assay data (e.g., differing IC₅₀ values) should account for variables like cell line specificity or buffer composition. Comparative studies using standardized protocols are recommended .

Q. How does stereochemistry affect the pharmacological profile of this compound derivatives?

Enantiomers may exhibit divergent binding modes; for example, (4aR,6aS,7S,11aR)-configured derivatives show higher affinity for androgen receptors due to spatial compatibility. Chiral HPLC or asymmetric synthesis techniques ensure stereochemical purity .

Q. What strategies validate target engagement in cellular models for this compound-based inhibitors?

Cellular thermal shift assays (CETSA) confirm target binding by measuring protein stability shifts. Knockout cell lines or competitive binding assays with fluorescent probes further corroborate specificity. Dose-dependent reduction in biomarker levels (e.g., parasite load) provides functional validation .

Q. How are impurity profiles managed during scale-up synthesis of this compound?

Process Analytical Technology (PAT) monitors intermediates in real-time, while LC-MS identifies trace impurities (e.g., nitrosamines). Genotoxic impurities are controlled via QbD (Quality by Design) principles, including reagent screening and reaction quenching protocols .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., SPR vs. enzymatic assays) and replicate studies across labs .
  • Experimental Design : Employ factorial design to optimize synthesis parameters (temperature, solvent, catalyst) and reduce trial runs .
  • Ethical Compliance : Adhere to standards for in vitro research, excluding non-compliant sources (e.g., BenchChem) and citing peer-reviewed data .

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